![molecular formula C22H30O2 B12615714 2,2'-Di-tert-butyl-5,5'-dimethyl[1,1'-biphenyl]-4,4'-diol CAS No. 910614-80-1](/img/structure/B12615714.png)
2,2'-Di-tert-butyl-5,5'-dimethyl[1,1'-biphenyl]-4,4'-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Di-tert-butyl-5,5’-dimethyl[1,1’-biphenyl]-4,4’-diol is a biphenyl derivative characterized by the presence of two tert-butyl groups and two methyl groups on the biphenyl scaffold. This compound is known for its stability and unique chemical properties, making it a valuable reagent in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Di-tert-butyl-5,5’-dimethyl[1,1’-biphenyl]-4,4’-diol typically involves the reaction of 2,2’-Di-tert-butyl-5,5’-dimethylbiphenyl with appropriate reagents to introduce the hydroxyl groups at the 4,4’ positions. One common method involves the use of tert-butyl lithium and subsequent oxidation to achieve the desired diol .
Industrial Production Methods
Industrial production of this compound often employs large-scale synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2,2’-Di-tert-butyl-5,5’-dimethyl[1,1’-biphenyl]-4,4’-diol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form the corresponding biphenyl alcohols.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and nitrating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Biphenyl alcohols
Substitution: Halogenated or nitrated biphenyl derivatives
Scientific Research Applications
2,2’-Di-tert-butyl-5,5’-dimethyl[1,1’-biphenyl]-4,4’-diol has several scientific research applications:
Chemistry: Used as a ligand in catalysis and as a reagent in organic synthesis.
Biology: Investigated for its potential antioxidant properties.
Medicine: Explored for its role in drug development due to its stability and reactivity.
Industry: Utilized in the production of polymers and as a stabilizer in various chemical processes
Mechanism of Action
The mechanism of action of 2,2’-Di-tert-butyl-5,5’-dimethyl[1,1’-biphenyl]-4,4’-diol involves its ability to donate or accept electrons, making it a versatile reagent in redox reactions. The molecular targets include various enzymes and proteins that participate in oxidative stress pathways. The compound’s bulky tert-butyl groups provide steric hindrance, enhancing its stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
- 5,5’,6,6’-Tetramethyl-3,3’-di-tert-butyl-1,1’-biphenyl-2,2’-diol
- 6,6’-Di-tert-butyl-5,5’-dimethoxy-1,1’-biphenyl-2,2’-diyl
Uniqueness
2,2’-Di-tert-butyl-5,5’-dimethyl[1,1’-biphenyl]-4,4’-diol is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring high stability and reactivity .
Properties
CAS No. |
910614-80-1 |
|---|---|
Molecular Formula |
C22H30O2 |
Molecular Weight |
326.5 g/mol |
IUPAC Name |
5-tert-butyl-4-(2-tert-butyl-4-hydroxy-5-methylphenyl)-2-methylphenol |
InChI |
InChI=1S/C22H30O2/c1-13-9-15(17(11-19(13)23)21(3,4)5)16-10-14(2)20(24)12-18(16)22(6,7)8/h9-12,23-24H,1-8H3 |
InChI Key |
UCIJIIYLYSXTST-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1O)C(C)(C)C)C2=C(C=C(C(=C2)C)O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


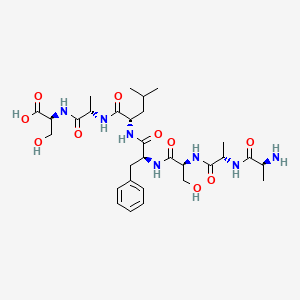
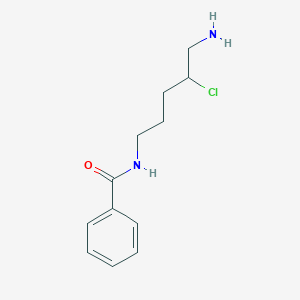
![6-[2-(2-chloro-6-fluorophenyl)-5-(2,4-difluorophenyl)-1H-imidazol-4-yl]-1-propan-2-ylsulfonylbenzimidazol-2-amine;methanesulfonic acid](/img/structure/B12615640.png)
![1-{2,6-Dihydroxy-4-[(prop-2-en-1-yl)oxy]phenyl}-3-methylbutan-1-one](/img/structure/B12615650.png)
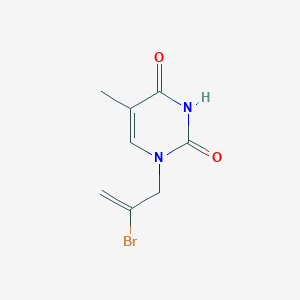
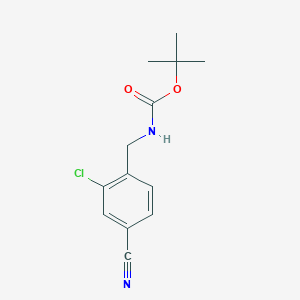

![4-Ethoxy-6-(thiophen-3-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12615673.png)
![1-[(4-chlorophenyl)sulfonyl]-N-[3-oxo-3-(pyrrolidin-1-yl)propyl]piperidine-3-carboxamide](/img/structure/B12615678.png)
![benzenesulfonic acid;4-[(2S)-4-(2-phenylethyl)morpholin-2-yl]phenol](/img/structure/B12615682.png)
![N-[Ethoxy(phenyl)phosphoryl]-L-tryptophan](/img/structure/B12615690.png)
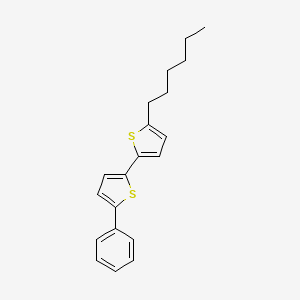
![2-(4-Methylphenyl)-5-[2-(4-methylphenyl)-2-nitroethenyl]furan](/img/structure/B12615696.png)
![4-(4-Chlorophenyl)-4-[4-(5-ethyl-1H-pyrazol-4-yl)phenyl]piperidine](/img/structure/B12615705.png)
